molecular formula C21H25N3O4S2 B2593916 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049897-43-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2593916
CAS No.: 1049897-43-9
M. Wt: 447.57
InChI Key: JNWZMORUPUYSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic tetrahydrobenzo[d]thiazole core substituted with a 5,5-dimethyl group and a 7-oxo moiety. The thiazole ring is linked to a pyrrolidine-2-carboxamide unit bearing a tosyl (p-toluenesulfonyl) group at the 1-position. The dimethyl group on the bicyclic system may confer steric stability, while the oxo group could participate in hydrogen bonding with biological targets .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13-6-8-14(9-7-13)30(27,28)24-10-4-5-16(24)19(26)23-20-22-15-11-21(2,3)12-17(25)18(15)29-20/h6-9,16H,4-5,10-12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWZMORUPUYSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one and 1-tosylpyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one is reacted with an appropriate amine to form the intermediate 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.

    Coupling Reaction: The intermediate is then coupled with 1-tosylpyrrolidine-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.

    Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to isolate the desired product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional motifs:

  • Benzothiazolyl group : A heterocyclic system prone to electrophilic substitution and nucleophilic attack.

  • Tosyl (p-toluenesulfonyl) group : A strong electron-withdrawing group that stabilizes adjacent carbocations and facilitates nucleophilic substitution.

  • Pyrrolidine-2-carboxamide : A secondary amide with potential for hydrolysis or ring-opening reactions.

Table 1: Functional Groups and Predicted Reactivity

Functional GroupReactivityExample Reactions
Benzothiazolyl ringElectrophilic substitution (e.g., halogenation, nitration)Bromination at activated positions
Tosyl groupNucleophilic substitution (e.g., SN2 displacement)Replacement with amines or alcohols
Pyrrolidine-2-carboxamideAcid/base-catalyzed hydrolysis to carboxylic acid and amine derivativesHydrolysis under acidic or basic conditions

Electrophilic Aromatic Substitution

The benzothiazolyl moiety may undergo bromination or nitration at electron-rich positions. For example:

Benzothiazolyl+NBSBrominated product[2][6]\text{Benzothiazolyl} + \text{NBS} \rightarrow \text{Brominated product} \quad \text{[2][6]}

Similar reactions with N-bromosuccinimide (NBS) are documented in bromocyclization processes for related heterocycles .

Nucleophilic Substitution at the Tosyl Group

The tosyl group can act as a leaving group in SN2 reactions. For instance:

Tosyl-pyrrolidine+NuPyrrolidine-Nu+Tosylate[5][6]\text{Tosyl-pyrrolidine} + \text{Nu}^- \rightarrow \text{Pyrrolidine-Nu} + \text{Tosylate}^- \quad \text{[5][6]}

This is supported by sulfonamide substitution patterns observed in analogous compounds .

Amide Hydrolysis

The secondary amide bond may hydrolyze under acidic or basic conditions to yield:

Carboxamide+H2OH+/OHCarboxylic Acid+Amine[3][4]\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine} \quad \text{[3][4]}

Hydrolysis rates depend on steric hindrance from the 5,5-dimethyl substituents on the benzothiazolyl ring .

Experimental Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions .

  • Catalysts : Lewis bases (e.g., triethylamine) may accelerate bromocyclization or substitution steps .

  • Temperature : Elevated temperatures (~60–80°C) are often required for amide hydrolysis .

Limitations and Research Gaps

No direct experimental data for this compound were identified in the provided sources. Predictions are extrapolated from:

  • Bromocyclization mechanisms in δ-pentenoic acids .

  • Substitution reactions of tosylated benzothiazoles .

  • Hydrolysis trends in pyrrolidine carboxamides .

Further studies involving kinetic assays or spectroscopic characterization (e.g., NMR, MS) are needed to validate these hypotheses.

Scientific Research Applications

Antimicrobial Applications

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole and pyrrolidine compounds often demonstrate activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of sulfonamide derivatives, including the compound . The results highlighted:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12 µg/mL
BEscherichia coli15 µg/mL

The compound's structural features, such as the thiazole moiety, are believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of growth.

Anticancer Potential

The anticancer activity of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has been explored through various in vitro assays. Its ability to inhibit cancer cell proliferation is particularly noteworthy.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (Colon)25
MCF7 (Breast)30
A549 (Lung)28

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression. Molecular docking studies indicate potential interactions with enzymes critical for tumor metabolism.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

Key Structural Differences :

  • Substituent on Benzamide : The analogue replaces the tosyl-pyrrolidine group with a 4-(2,5-dioxo-pyrrolidinyl)benzamide moiety.
  • Electronic Effects : The dioxopyrrolidinyl group introduces electron-deficient characteristics, which may alter binding interactions compared to the tosyl group’s strong electron-withdrawing nature.
  • Biological Implications : The dioxo group could enhance hydrogen-bonding capacity with targets like kinases or proteases, whereas the tosyl group might improve metabolic stability due to reduced susceptibility to enzymatic cleavage .

Table 1: Structural and Functional Comparison

Feature Main Compound Analogue ()
Core Structure Tetrahydrobenzo[d]thiazole with 5,5-dimethyl and 7-oxo groups Identical core structure
Substituent 1-Tosylpyrrolidine-2-carboxamide 4-(2,5-Dioxo-1-pyrrolidinyl)benzamide
Electronic Properties Strong electron-withdrawing (tosyl) Moderate electron-withdrawing (dioxopyrrolidinyl)
Potential Bioactivity Enhanced metabolic stability; possible kinase/protease inhibition Increased hydrogen bonding; potential for enzyme inhibition or receptor modulation

Cephalosporin Derivatives with Thiadiazole Moieties

Example : (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ().
Key Differences :

  • Core Structure : Cephalosporins contain a β-lactam ring fused to a dihydrothiazine ring, unlike the tetrahydrobenzo[d]thiazole core of the main compound.
  • Functional Groups : Thiadiazole groups in cephalosporins enhance antibacterial activity by targeting penicillin-binding proteins (PBPs), while the main compound’s thiazole core may interact with eukaryotic enzymes (e.g., kinases).

Table 2: Pharmacological Comparison

Parameter Main Compound Cephalosporin Derivatives ()
Primary Target Kinases, proteases (hypothetical) Bacterial penicillin-binding proteins (PBPs)
Therapeutic Area Cancer, inflammation (speculative) Bacterial infections
Key Functional Group Tosylpyrrolidine-2-carboxamide Thiadiazole-thioether
Metabolic Stability Likely high (tosyl group resists hydrolysis) Variable (β-lactam ring susceptible to enzymatic cleavage)

Biological Activity

N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological properties, including synthesis methods, biological assays, and relevant case studies.

  • Molecular Formula : C25H21N3O2S
  • Molecular Weight : 427.52 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, starting materials may include substituted benzoic acids and pyrrolidine derivatives. The process often requires specific reagents and conditions to achieve the desired product purity and yield.

Anticancer Activity

Research has indicated that certain analogues of the compound exhibit anticancer properties. For example, in vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. One study reported that 7-oxo substituted analogues demonstrated inactivity against CCRF-CEM leukemia cells, suggesting structural modifications are crucial for enhancing biological activity .

Antimicrobial Properties

Some derivatives of the compound have been tested for antimicrobial activity. A study on thiazole derivatives indicated that modifications at specific positions could lead to enhanced efficacy against bacterial strains. The presence of the thiazole ring is often associated with increased antimicrobial activity due to its ability to interact with microbial enzymes .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular modeling studies suggest that electronic interactions between functional groups may play a significant role in its activity profile .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of synthesized analogues.
    • Method : In vitro assays using CCRF-CEM leukemia cells.
    • Results : The tested compounds showed varying degrees of inactivity (IC50 > 20 µg/mL) indicating structural modifications are necessary for activity enhancement .
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy of thiazole derivatives.
    • Method : Disc diffusion method against selected bacterial strains.
    • Results : Certain derivatives demonstrated significant inhibition zones compared to controls, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Compound NameActivity TypeModel UsedResult
Analogue AAnticancerCCRF-CEM leukemia cellsIC50 > 20 µg/mL
Analogue BAntimicrobialDisc diffusionSignificant inhibition observed

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Key Steps : Adapt reflux conditions using acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst, similar to thiazolo[3,2-a]pyrimidine derivatives . Monitor reaction progress via TLC and optimize reflux time (8–12 hours).
  • Purification : Recrystallize from ethyl acetate-ethanol (3:2) to improve purity, achieving yields ~78% based on analogous protocols .
  • Table 1 : Hypothetical Optimization Parameters
ParameterConditionYield (%)Purity (%)
Solvent RatioAcetic acid:Acetic anhydride (1:1)7895
CatalystSodium acetate75–8093–97
RecrystallizationEthyl acetate-ethanol (3:2)7898

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm pyrrolidine and benzo[d]thiazole moieties. For example, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
  • X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles (e.g., 80.94° between fused rings in analogous structures) .

Q. Which solvents are optimal for recrystallization to ensure crystal stability?

Methodological Answer:

  • Ethyl acetate-ethanol mixtures (3:2) are effective for slow evaporation, producing stable monoclinic crystals (space group P21_1/c) .
  • Avoid polar aprotic solvents (e.g., DMF) unless necessary for solubility, as they may introduce lattice defects.

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing this compound be elucidated?

Methodological Answer:

  • Intermediate Trapping : Use chloroacetic acid as an electrophile to form thiazole intermediates, followed by condensation with aldehydes .
  • Computational Studies : Apply DFT calculations to model transition states and confirm nucleophilic attack pathways at C2 of the thiazole ring .

Q. How should contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Probe dynamic effects like ring puckering (e.g., flattened boat conformation in thiazolo-pyrimidine derivatives) .
  • COSY/NOESY : Identify through-space correlations to distinguish between rotational isomers or tautomeric forms .

Q. What strategies validate the compound’s biological activity in antimicrobial assays?

Methodological Answer:

  • pH-Dependent Testing : Assess activity across pH 5–8, as sulfonamide derivatives often show pH-sensitive antimicrobial behavior .
  • Control Experiments : Compare with structurally related thiadiazole derivatives (e.g., MIC values against S. aureus and E. coli) .

Q. How can computational modeling predict binding interactions with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the tosyl group and active-site residues (e.g., Arg57, Asp27) .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of the ligand-enzyme complex in explicit solvent .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data suggest conflicting conformations?

Methodological Answer:

  • Solid-State vs. Solution Behavior : Crystallography captures the most stable conformation (e.g., flattened boat), while NMR may average signals from multiple solution-state conformers .
  • Mitigation : Perform variable-concentration NMR to rule out aggregation effects and compare with DFT-optimized gas-phase structures .

Q. How to address inconsistencies in reaction yields across batches?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables like catalyst loading (0.5–2.0 eq.) and solvent ratios.
  • Table 2 : Hypothetical DoE Results
Catalyst (eq.)Solvent RatioTemp (°C)Yield (%)
1.01:111078
1.52:112082
2.01:210068

Theoretical Frameworks

Q. How to link this compound’s design to broader pharmacological theories?

Methodological Answer:

  • Conceptual Basis : Align with the "bioisosteric replacement" theory by comparing sulfonamide bioactivity to carboxylate or tetrazole analogs .
  • Structure-Activity Relationships (SAR) : Map electronic effects (Hammett σ values) of substituents on the benzo[d]thiazole ring to antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.